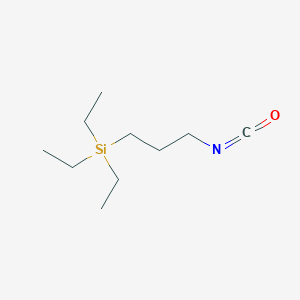

Triethyl(3-isocyanatopropyl)silane

Description

Properties

CAS No. |

17067-62-8 |

|---|---|

Molecular Formula |

C10H21NOSi |

Molecular Weight |

199.36 g/mol |

IUPAC Name |

triethyl(3-isocyanatopropyl)silane |

InChI |

InChI=1S/C10H21NOSi/c1-4-13(5-2,6-3)9-7-8-11-10-12/h4-9H2,1-3H3 |

InChI Key |

HJLLHEIHBHLBIP-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(CC)CCCN=C=O |

Canonical SMILES |

CC[Si](CC)(CC)CCCN=C=O |

Synonyms |

Silane, triethyl(3-isocyanatopropyl)-; 17067-62-8; SCHEMBL306139; 3-isocyanatopropyltriethylsilane; |

Origin of Product |

United States |

Synthetic Methodologies and Pathways of Triethyl 3 Isocyanatopropyl Silane

Established Synthesis Routes

The primary methods for synthesizing Triethyl(3-isocyanatopropyl)silane involve the transformation of precursor molecules, typically starting from either an amino-functional or a halo-functional propyltriethoxysilane.

A prominent route for the production of isocyanate silanes involves the reaction of an aminosilane (B1250345) with urea (B33335). google.com This method is considered advantageous due to the ready availability and lower cost of the starting materials, 3-aminopropyltriethoxysilane (B1664141) and industrial urea. google.com The process generally offers milder reaction conditions compared to other methods. google.com

Urea-Mediated Synthesis from 3-Aminopropyltriethoxysilane

Deamination and Carbamate (B1207046) Intermediate Formation

The initial step of the urea-mediated synthesis involves the reaction of 3-Aminopropyltriethoxysilane with urea at elevated temperatures, typically between 65°C and 95°C, under vacuum conditions (-0.08 to -0.09 MPa). google.com This deamination phase results in the elimination of ammonia (B1221849) gas and the formation of a key carbamate (or ureido) intermediate. google.com The reaction is driven to completion by the continuous removal of ammonia from the reaction system. google.com

Cyclization and Isocyanate Product Formation

Following the formation of the carbamate derivative, the intermediate undergoes a subsequent transformation to yield the final isocyanate product. This step involves thermal decomposition and cyclization, which is facilitated by a catalyst. This process leads to the release of carbon dioxide and the formation of the desired triethoxy(3-isocyanatopropyl)silane. Some variations of this process involve the use of dilute sulfuric acid to promote deamination, generating the isocyanate and a sulfate (B86663) byproduct. google.com

Optimization of Reaction Conditions and Catalyst Utilization

The efficiency of the urea-mediated synthesis is highly dependent on the optimization of reaction parameters. Key variables include the ratio of reactants, temperature, pressure, and the choice of catalyst and solvent. Dimethyl sulfoxide (B87167) (DMSO) is often used as a solvent. google.com

Catalysts are crucial for facilitating the conversion of the carbamate intermediate. Anhydrous copper sulfate is a commonly employed catalyst for this purpose. google.com The amount of catalyst is typically a small percentage of the weight of the starting aminosilane. google.com The reaction conditions for a similar process using 3-aminopropyltrimethoxysilane (B80574) are detailed in the table below, illustrating a typical experimental setup.

| Parameter | Value |

| Reactants | 3-Aminopropyltriethoxysilane, Urea |

| Solvent | Methyl Sulfoxide (DMSO) |

| Deamination Temperature | 65–95°C google.com |

| Deamination Pressure | -0.08 to -0.09 MPa (Vacuum) google.com |

| Deamination Time | 6–10 hours google.com |

| Catalyst | Anhydrous Copper Sulfate google.com |

| Post-Treatment | Dropwise addition of diluted sulfuric acid google.com |

This table presents a generalized summary of reaction conditions based on similar reported syntheses.

Isocyanate-functionalization is a general strategy for creating versatile silane (B1218182) coupling agents. cfmats.com The isocyanate group (–N=C=O) is highly reactive towards nucleophiles, particularly compounds containing active hydrogen atoms, such as amines and alcohols, leading to the formation of urea and carbamate linkages, respectively. nih.gov This reactivity allows this compound to act as a molecular bridge. nist.gov The synthesis can be approached by first creating the isocyanate-amine adduct in solution and then depositing the resulting product onto a surface. nist.gov

An alternative synthetic pathway starts with a halogenated precursor, such as 3-Chloropropyltriethoxysilane. cfmats.com This compound serves as an essential intermediate for the synthesis of various functional organosilanes. cfmats.com In this method, the chlorine atom is displaced by a cyanate (B1221674) group through a nucleophilic substitution reaction.

The reaction with an alkali metal cyanate, such as potassium cyanate (KOCN), converts the chloropropyl group into the desired isocyanatopropyl group. This route is recognized as the "isocyanide acid alkali metal salt method". google.com

The general reaction is: (C₂H₅O)₃Si(CH₂)₃Cl + KOCN → (C₂H₅O)₃Si(CH₂)₃NCO + KCl

Emerging Synthesis Strategies

Recent advancements in synthetic chemistry have paved the way for novel strategies to produce this compound. These methods aim to improve efficiency, reduce waste, and introduce stereochemical control.

Single-Step Reaction Approaches

The development of single-step, or "one-pot," syntheses represents a significant leap forward in chemical manufacturing, offering advantages in terms of time, resources, and cost. For this compound, a promising single-step approach involves the direct conversion of a suitable precursor.

One such patented method describes the synthesis of 3-isocyanatopropyl-triethoxysilane from 3-chloropropyltriethoxysilane and potassium cyanate. This reaction is facilitated by the use of an ionic liquid as a solvent and a nickel-based catalyst, specifically an organic phosphine (B1218219) complex of Ni. The ionic liquid, such as N-methyl-N-propyl pyrrolidine (B122466) cyanate, provides a suitable reaction medium, while the catalyst facilitates the displacement of the chloro group with the cyanate, which then rearranges to the isocyanate. While this method is described for the triethoxy derivative, the principles are directly applicable to the synthesis of this compound by utilizing the corresponding triethyl-substituted starting material.

Another conceptual single-step approach is the hydrosilylation of allyl isocyanate with triethylsilane. This reaction, in the presence of a suitable catalyst, would directly add the triethylsilyl group across the double bond of allyl isocyanate to yield the desired product. The success of this approach is contingent on controlling the regioselectivity to ensure the addition of the silyl (B83357) group to the terminal carbon.

| Single-Step Approach | Starting Materials | Key Reagents/Catalysts | Potential Advantages |

| Cyanate Displacement | 3-Chloropropyltriethylsilane, Potassium Cyanate | Ionic Liquid (e.g., N-methyl-N-propyl pyrrolidine cyanate), Ni-phosphine complex | Direct conversion, avoids multi-step procedures. |

| Hydrosilylation | Allyl isocyanate, Triethylsilane | Hydrosilylation catalyst (e.g., platinum or rhodium-based) | Atom-economical, direct formation of the C-Si bond. |

Stereoselective Synthesis Utilizing Chiral Reagents

The creation of chiral centers at the silicon atom (Si-stereogenic silanes) is a frontier in organosilicon chemistry. While specific research on the stereoselective synthesis of this compound is not extensively documented, general principles of asymmetric synthesis in organosilanes can be applied to conceptualize pathways to its chiral analogues. The development of such methods would be of significant interest for applications in chiral materials and as chiral building blocks in organic synthesis.

The primary strategies for inducing stereoselectivity at the silicon center involve the use of chiral reagents, either as auxiliaries or as catalysts.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a subsequent reaction. In the context of this compound, a chiral auxiliary could be attached to the silicon atom of a precursor. For instance, a prochiral silane diol could be desymmetrized using a chiral reagent to form a chiral alkoxysilane. This chiral precursor could then be further functionalized to introduce the 3-isocyanatopropyl group, and the chiral auxiliary subsequently removed.

Chiral Catalysts: The use of chiral catalysts for the enantioselective synthesis of organosilanes is a more elegant and atom-economical approach. acs.orgacs.org Recent research has demonstrated the potential of chiral catalysts in various transformations involving silicon. thieme-connect.comnih.gov For the synthesis of a chiral version of this compound, a key conceptual step would be the asymmetric hydrosilylation of a suitable substrate. For example, the hydrosilylation of allyl isocyanate with a prochiral dihydrosilane in the presence of a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral ligands) could, in principle, lead to the formation of an enantioenriched product. The success of such an approach would depend on the development of a catalyst system that can effectively control the stereochemistry at the silicon center.

While concrete research findings and data tables for the stereoselective synthesis of this compound are not yet available in the public domain, the general methodologies being developed for other chiral organosilanes provide a clear roadmap for future research in this area.

| Stereoselective Approach | Key Principle | Conceptual Chiral Reagent | Potential Outcome |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct stereochemistry. | Chiral diols or amines attached to a silicon precursor. | Diastereoselective synthesis of a precursor, followed by conversion to the chiral target molecule. |

| Chiral Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction. | Chiral transition metal complexes (e.g., Rh, Ir) with chiral ligands. | Enantioselective hydrosilylation or other C-Si bond-forming reactions to directly produce the chiral target molecule. |

Reactivity and Mechanistic Investigations of Triethyl 3 Isocyanatopropyl Silane

Hydrolysis and Condensation Reactions of the Triethoxysilyl Moiety

The triethoxysilyl end of the molecule is susceptible to hydrolysis and condensation reactions, which are fundamental to the formation of siloxane polymers and networks, commonly known as the sol-gel process. wikipedia.orggelest.com

The reaction cascade of the triethoxysilyl group is initiated by hydrolysis. In the presence of water, the ethoxy groups (-OEt) are progressively replaced by hydroxyl groups (-OH), yielding highly reactive silanol (B1196071) (Si-OH) intermediates. wikipedia.orgresearchgate.net This initial step is crucial for activating the silicon center for subsequent reactions.

The general hydrolysis reaction can be represented as: (C₂H₅O)₃Si-R-NCO + 3H₂O → (HO)₃Si-R-NCO + 3C₂H₅OH

Following hydrolysis, the newly formed silanol groups are unstable and readily undergo condensation reactions. wikipedia.orggelest.com This can occur in two primary ways: either two silanol groups react to form a siloxane bond (Si-O-Si) and a water molecule, or a silanol group reacts with a remaining ethoxy group to form a siloxane bond and an ethanol (B145695) molecule. wikipedia.org

Silanol-Silanol Condensation: 2 R₃Si–OH → R₃Si–O–SiR₃ + H₂O wikipedia.org

Silanol-Alkoxy Condensation: R₃Si–OH + R₃Si–OEt → R₃Si–O–SiR₃ + EtOH

This process of repeated condensation reactions leads to the growth of oligomers and polymers. gelest.com Depending on reaction conditions, the condensation can result in the formation of linear polymer chains or cyclic siloxane structures. researchgate.netgoogle.com As the reaction progresses, these structures interconnect, leading to the development of a highly cross-linked, three-dimensional siloxane network. researchgate.net

Several factors influence the kinetics of hydrolysis and condensation, including pH, water concentration, solvent, and the presence of catalysts. gelest.comelsevier.es The hydrolysis is catalyzed by both acids and bases. gelest.com The presence of ethanol, a byproduct of the hydrolysis reaction, can delay the reaction rate. researchgate.netelsevier.es The relatively slow, controlled hydrolysis of triethyl(3-isocyanatopropyl)silane is advantageous in applications requiring a longer shelf life or extended open time before curing begins. chemicalbook.com

| Silane Type | Leaving Group | Relative Hydrolysis Rate | Byproduct | Autocatalytic |

|---|---|---|---|---|

| Chlorosilane | -Cl | Very Fast | HCl | Yes |

| Acetoxysilane | -OC(O)CH₃ | Fast | CH₃COOH | Yes |

| Alkoxysilane (e.g., Triethoxysilane) | -OR | Slow to Moderate | ROH | No |

Isocyanate Group Reactions with Active Hydrogen Species

The isocyanate group (-N=C=O) is a highly electrophilic functional group that reacts readily with nucleophiles containing active hydrogen atoms, such as alcohols, amines, and thiols. nist.govmdpi.com These reactions are addition reactions that proceed without the formation of byproducts, making them highly efficient for creating specific chemical linkages.

The reaction between an isocyanate and an alcohol or a polyol results in the formation of a urethane (B1682113) (or carbamate) linkage. kuleuven.be This reaction is the cornerstone of polyurethane chemistry. researchgate.netresearchgate.net The mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electron-deficient carbon atom of the isocyanate group. mdpi.comkuleuven.be

R-N=C=O + R'-OH → R-NH-C(O)-O-R'

Kinetic studies have shown that the reaction mechanism can be complex, often involving the participation of multiple alcohol molecules that can act as both reactant and catalyst, facilitating proton transfer in the transition state. mdpi.comkuleuven.be The reaction can be accelerated by various catalysts. researchgate.net In the context of this compound, this reaction allows for the covalent bonding of the silane to materials containing hydroxyl groups, forming a stable urethane bridge. researchgate.net

Isocyanates react rapidly with primary and secondary amines to form urea (B33335) linkages. commonorganicchemistry.comresearchgate.net This reaction is generally faster and more exothermic than the corresponding reaction with alcohols. The reaction proceeds via nucleophilic addition of the amine's nitrogen atom to the isocyanate's carbonyl carbon. researchgate.net

R-N=C=O + R'-NH₂ → R-NH-C(O)-NH-R'

The reaction is typically quantitative and does not require a catalyst. nist.govcommonorganicchemistry.com This transformation is used to functionalize surfaces or polymers containing amine groups, or conversely, to introduce amine-reactive sites using this compound. sigmaaldrich.com The formation of urea linkages is fundamental to the synthesis of polyurea polymers, which are known for their exceptional mechanical properties. researchgate.net

The reaction of an isocyanate with a thiol (a sulfur analog of an alcohol) yields a thiocarbamate linkage. nih.gov Similar to the reactions with alcohols and amines, this process involves the nucleophilic attack of the active hydrogen species—in this case, the sulfhydryl group (-SH) of the thiol—on the isocyanate carbon.

R-N=C=O + R'-SH → R-NH-C(O)-S-R'

This reaction provides a method for covalently bonding the silane to sulfur-containing molecules or surfaces. The synthesis can be promoted by a base under mild conditions. nih.gov While less common than urethane or urea formation, the reaction with thiols expands the range of possible modifications achievable with this compound. nist.gov

| Reactant Class | Active Hydrogen Group | Resulting Linkage | Product Class |

|---|---|---|---|

| Alcohol / Polyol | -OH | -NH-C(O)-O- | Urethane (Carbamate) |

| Amine | -NH₂ | -NH-C(O)-NH- | Urea |

| Thiol | -SH | -NH-C(O)-S- | Thiocarbamate |

Self-Polymerization Mechanisms of the Isocyanate Group

The isocyanate (–N=C=O) group of this compound is highly reactive and can undergo self-polymerization, most notably through cyclotrimerization to form a stable six-membered isocyanurate ring. This reaction is of great industrial importance as it enhances the thermal stability and flame retardancy of materials. nih.gov

The trimerization of isocyanates can be initiated by a variety of catalysts, including amines, phosphines, metal complexes, and anionic species. rsc.orggoogle.com The generally accepted mechanism for the anionic trimerization involves the nucleophilic attack of a catalyst on the electrophilic carbon atom of the isocyanate group. nih.govacs.org This initial addition forms a reactive anionic intermediate. This intermediate then sequentially adds two more isocyanate molecules. The resulting trimeric intermediate subsequently cyclizes to form the highly stable isocyanurate ring, regenerating the catalyst in the process. nih.govacs.org

For instance, in acetate-initiated trimerization, the acetate (B1210297) anion acts as the initial nucleophile. nih.govacs.orgacs.org However, recent computational and experimental studies have revealed a more complex mechanism where the initial acetate catalyst is consumed and transformed into other catalytically active species during the reaction. nih.govacs.orgacs.org The reaction of carboxylates with an excess of aromatic isocyanates can lead to the irreversible formation of deprotonated amide species, which are highly nucleophilic and act as potent catalysts for trimerization. nih.govacs.org

Table 1: Common Catalysts for Isocyanate Trimerization

| Catalyst Type | Examples |

|---|---|

| Amines | Dibenzylamine, N-methylmorpholine |

| Metal Complexes | Aluminum alkoxides, Organotin compounds |

| Anionic Species | Acetates, Fluorides |

| Phosphines | Trialkylphosphines |

| N-Heterocyclic Carbenes | - |

This table provides examples of catalyst types known to promote the trimerization of isocyanates.

Interfacial Reaction Kinetics and Adsorption Mechanisms on Inorganic Substrates

The triethoxysilyl group of this compound enables its covalent attachment to inorganic substrates, such as silica (B1680970), through hydrolysis and condensation reactions. The kinetics and mechanism of this surface modification are influenced by several factors.

The process begins with the hydrolysis of the ethoxy groups (–OCH2CH3) into reactive silanol groups (–Si–OH) in the presence of water. shinetsusilicone-global.com These silanol groups can then condense with hydroxyl groups present on the surface of the inorganic substrate (e.g., Si–OH on silica), forming stable siloxane (–Si–O–Si–) bonds. Alternatively, the silanol groups of the silane can self-condense to form oligomeric or polymeric siloxane networks on the surface. shinetsusilicone-global.com The rate of hydrolysis is influenced by the type of alkoxy group, with ethoxy groups hydrolyzing more slowly than methoxy (B1213986) groups, which can provide greater stability and a longer shelf life for the silane solution. shinetsusilicone-global.com

The efficiency of surface functionalization is significantly impacted by steric hindrance and the orientation of the adsorbed silane molecules. The bulky nature of the isocyanate group and the propyl chain can impede the formation of a dense, well-ordered monolayer on the substrate surface. nist.gov If the adsorbed silane molecules are randomly oriented, the accessibility of the isocyanate groups for subsequent reactions can be severely limited. nist.gov

Research has shown that steric hindrance is a more significant concern with bulkier functional groups like isocyanates. nist.gov To overcome these steric limitations, one approach is to perform the coupling reaction of the isocyanate group with another molecule in solution prior to depositing the reaction product onto the surface. nist.gov This "grafting-to" approach can mitigate the steric constraints associated with the "grafting-from" method, where the silane is first attached to the surface followed by a reaction of the surface-bound isocyanate. nist.gov

The choice of solvent and deposition conditions plays a critical role in determining the surface coverage and the integrity of the functional layer. The solvent can affect the hydrolysis rate of the silane, the solubility of the silane and its hydrolyzed products, and the way the molecules adsorb onto the substrate.

For instance, studies on the deposition of γ-isocyanatopropyl triethoxysilane (B36694) have shown that using toluene (B28343) as a solvent with a catalytic amount of an amine like triethylamine (B128534) (TEA) can lead to the formation of a consistent monolayer with preserved isocyanate functionality. nist.gov In contrast, using a more polar solvent like chloroform (B151607) can lead to chemical degradation of the isocyanate group and lower surface coverage. nist.gov The addition of an amine catalyst is thought to make the surface silanols more nucleophilic, promoting the condensation reaction between the silane and the substrate. nist.govnih.gov The deposition time and the presence of trace amounts of water are also critical parameters that need to be controlled to achieve optimal surface coverage. website-files.com

Table 2: Effect of Solvent on Isocyanatopropyl Silane Deposition on Silica

| Solvent | Catalyst | Observed Outcome |

|---|---|---|

| Toluene | Triethylamine (TEA) | Consistent monolayer, preserved isocyanate functionality |

| Chloroform | None | Degraded isocyanate, low surface coverage |

This table summarizes the influence of different solvents on the deposition of isocyanatopropyl silane on silica surfaces, based on research findings. nist.gov

Computational Studies of Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the complex reaction mechanisms of silane coupling agents at the molecular level. mdpi.comresearchgate.net While specific DFT studies focusing exclusively on this compound are not abundant in the literature, research on analogous systems provides significant insights.

DFT calculations can predict the stable conformations of the silane molecule, the energetics of hydrolysis and condensation reactions, and the nature of the interactions between the silane and the substrate surface. researchgate.net For example, DFT studies on aminopropylsilanes have helped to understand the structure of the hydrolyzed species in solution and their interaction with silica surfaces. mdpi.com

In the context of the isocyanate group's reactivity, quantum chemical calculations have been instrumental in unraveling the intricate catalytic cycles of isocyanate trimerization. nih.govacs.orgacs.org These studies can identify reaction intermediates, transition states, and the relative energy barriers of different reaction pathways, providing a level of detail that is often difficult to obtain through experimental methods alone. nih.govacs.org For instance, computational work has demonstrated how an acetate catalyst can evolve into a more reactive deprotonated amide species during the trimerization of aromatic isocyanates. nih.govacs.org Such computational insights are crucial for optimizing reaction conditions and designing more efficient catalytic systems for processes involving this compound.

Applications in Advanced Materials Engineering

Organic-Inorganic Hybrid Materials Development

The development of organic-inorganic hybrid materials represents a significant area of materials science, aiming to combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength). Triethyl(3-isocyanatopropyl)silane plays a pivotal role in this field as a coupling agent or crosslinker, facilitating the formation of a stable interface between the organic and inorganic phases. fishersci.cagelest.com

A key application of this compound is in the synthesis of silane-terminated polymers. researchgate.net In this approach, the isocyanate group of the silane (B1218182) reacts with functional groups on a polymer backbone, such as hydroxyl or amine groups, to introduce reactive triethoxysilane (B36694) moieties at the polymer chain ends. These silane-terminated polymers can then undergo moisture-curing, where the hydrolysis and condensation of the triethoxysilane groups lead to the formation of a crosslinked siloxane (Si-O-Si) network. scribd.com This process imparts enhanced properties to the final material.

This compound is extensively used to create polyurethane (PU) and poly(urethane-urea) (PUU) hybrid materials. fishersci.cascirp.org The fabrication process typically involves two main strategies:

End-capping of Isocyanate-Terminated Prepolymers: In this method, a polyurethane prepolymer with terminal isocyanate groups is first synthesized by reacting a diisocyanate with a polyol. Subsequently, an amino-functional silane, such as 3-aminopropyltriethoxysilane (B1664141), is used to end-cap the prepolymer. scirp.org The amino groups of the silane react with the terminal isocyanate groups of the prepolymer to form stable urea (B33335) linkages, resulting in a silane-terminated polyurethane-urea. scirp.org

Reaction with Hydroxyl-Terminated Prepolymers: Alternatively, this compound can be reacted with a hydroxyl-terminated polyurethane prepolymer. google.com The isocyanate group of the silane reacts with the hydroxyl groups of the prepolymer to form urethane (B1682113) linkages, directly incorporating the triethoxysilane functionality.

The resulting silane-terminated PU and PUU systems can be moisture-cured to form a crosslinked network. This crosslinking enhances the material's mechanical properties, thermal stability, and adhesion to various substrates. chemicalbook.com Research has shown that the properties of these hybrids can be tailored by adjusting the ratio of isocyanate to hydroxyl groups (the NCO/OH ratio) and the molecular weight of the polyols used in the synthesis. scribd.com For instance, an increase in the NCO/OH ratio has been observed to enhance peel strength and holding power in pressure-sensitive adhesives, while increasing the polyol molecular weight can have the opposite effect. scribd.com

These hybrid materials find applications in sealants, adhesives, and coatings due to their excellent cohesive strength and adhesive properties. researchgate.netchemicalbook.com The formation of a Si-O-Si network through moisture curing contributes to their durability and resistance to environmental factors. scirp.org

Table 1: Influence of Synthesis Parameters on PU Hybrid Properties

| Parameter | Effect on Peel Strength | Effect on Holding Power | Effect on Tack |

|---|---|---|---|

| Increasing NCO/OH Ratio | Increase scribd.com | Increase scribd.com | Decrease scribd.com |

| Increasing Polyol Molecular Weight | Decrease scribd.com | Decrease scribd.com | Increase scribd.com |

While direct research findings on the use of this compound in poly(urethane-imide) systems are not prevalent in the provided search results, the fundamental chemistry allows for its potential application. Poly(urethane-imide)s combine the properties of polyurethanes and polyimides, offering high thermal stability and good mechanical properties. The isocyanate group of this compound could potentially react with hydroxyl or amine functionalities within the poly(urethane-imide) backbone to introduce silane groups for subsequent crosslinking, similar to the mechanisms in polyurethane systems.

This compound is utilized in the formulation of environmentally friendly waterborne and UV-curable polyurethane systems. fishersci.ca In waterborne PU dispersions, the incorporation of silane functionalities can improve the adhesion of the resulting coatings to inorganic substrates like glass and metal. chemicalbook.com The hydrolysis of the triethoxysilane groups at the substrate interface can form strong covalent bonds, enhancing the durability of the coating.

For UV-curable systems, this compound can be incorporated into the polymer structure to provide a dual-curing mechanism. The primary curing occurs through UV radiation, which polymerizes acrylate (B77674) or methacrylate (B99206) groups within the polyurethane backbone. A secondary moisture-curing process can then take place via the silane groups, leading to a more densely crosslinked and robust material.

The application of this compound extends to the modification of hyperbranched polymers, such as polyesters and polyurethanes. Hyperbranched polymers are characterized by their highly branched, three-dimensional structures. The isocyanate group of the silane can react with the terminal functional groups (e.g., hydroxyl groups) of these hyperbranched polymers to introduce a high density of silane moieties. This functionalization allows for the creation of highly crosslinked networks upon curing, leading to materials with unique properties such as lower viscosity in solution and improved film-forming capabilities.

This compound is a key component in sol-gel processes for creating organic-inorganic hybrid materials. gelest.com The sol-gel process involves the hydrolysis and condensation of metal alkoxides, typically tetraethoxysilane (TEOS), to form a three-dimensional inorganic network.

In this context, this compound acts as a co-precursor. Its triethoxysilane groups can co-condense with the hydrolyzing TEOS, incorporating the organic functionality (the propyl isocyanate group) directly into the growing silica (B1680970) network through covalent Si-O-Si bonds. The isocyanate group remains available for further reaction with organic polymers or other molecules containing active hydrogen atoms. chemicalbook.com

This approach allows for the synthesis of a wide range of hybrid materials with tailored properties. For example, by reacting the isocyanate groups with polyols, polyurethane chains can be grown from the silica network, resulting in a nanocomposite with enhanced mechanical toughness and thermal stability. The degree of interaction and the properties of the final hybrid material are influenced by the relative amounts of the organic and inorganic precursors and the reaction conditions. These materials are used in applications requiring good thermal and chemical stability, as well as excellent adhesion to various substrates. chemicalbook.com

Luminescent Inorganic-Organic Hybrid Materials

This compound is a key component in the synthesis of novel luminescent materials. In one approach, it is used to modify organic ligands that can chelate with rare earth ions, such as terbium (Tb³⁺) and europium (Eu³⁺). The isocyanate group of the silane reacts with a suitable functional group on the organic ligand, for example, a hydroxyl group on 2-hydroxynicotinic acid. The triethoxysilyl groups of the modified ligand can then undergo hydrolysis and polycondensation to form a silica-based network. This process results in the covalent integration of the luminescent organic-metal ion complex within an inorganic matrix. The organic ligand acts as an "antenna," absorbing energy and transferring it to the rare earth ion, which then emits light, resulting in strong green or red luminescence.

Porous Organosilica for Catalytic Applications (e.g., Photocatalysis, Suzuki-Miyaura Coupling)

The versatility of this compound extends to the field of catalysis through the synthesis of porous organosilica materials. These materials serve as robust supports for catalytic species. For instance, it can be used in the synthesis of ruthenium-bipyridyl tethered porous organosilica (Ru-POS) for applications in organo-photocatalysis. It has also been employed to create nanoparticle-supported oxime palladacycle catalysts that are effective in Suzuki-Miyaura cross-coupling reactions. The porous nature of the organosilica framework allows for high surface area and accessibility of the catalytic sites, while the covalent attachment of the catalyst via the silane linker prevents leaching and allows for easy recovery and reuse of the catalyst.

Surface Modification and Interfacial Adhesion Enhancement

The ability of this compound to bond to both inorganic surfaces and organic polymers makes it an excellent coupling agent for enhancing interfacial adhesion in composite materials.

Functionalization of Particulate Fillers (e.g., Silica Nanoparticles, Microcrystalline Cellulose)

The surface of particulate fillers is often modified to improve their compatibility with a polymer matrix. This compound can be used to functionalize the surface of fillers like silica nanoparticles and microcrystalline cellulose (B213188) (MCC). nih.govbohrium.com The triethoxy groups of the silane react with the hydroxyl groups present on the surface of these fillers, forming stable covalent bonds. bohrium.com This leaves the isocyanate group exposed on the surface of the filler. This isocyanate functionality can then react with active hydrogen atoms in a polymer matrix, such as the hydroxyl groups in a polyol or the amine groups in a polyamine, effectively creating a strong covalent bridge between the filler and the matrix. bohrium.com This enhanced interfacial adhesion leads to improved stress transfer from the matrix to the filler, resulting in composite materials with superior mechanical properties. mdpi.com

Table 2: Silane Functionalization of Fillers

| Filler | Functionalizing Agent | Purpose |

| Silica Nanoparticles | This compound | To introduce reactive isocyanate groups on the nanoparticle surface for improved bonding with a polymer matrix. nih.gov |

| Microcrystalline Cellulose (MCC) | (3-chloropropyl)triethoxysilane (B1211364) followed by amine functionalization | To enhance the adsorption capacity for heavy metal ions. bohrium.com |

Modification of Metal and Ceramic Substrates (e.g., Steel, Glass)

This compound is extensively used as an adhesion promoter for various inorganic substrates, including metals and glass. cfmats.com The mechanism involves the hydrolysis of the triethoxy groups in the presence of moisture to form silanols. These silanol (B1196071) groups can then condense with hydroxyl groups present on the surface of substrates like glass or passivated metals, forming stable, covalent Si-O-Substrate bonds. cfmats.comnih.gov This process effectively primes the inorganic surface, making it more receptive to bonding with organic materials such as coatings, adhesives, and sealants. cfmats.comnist.gov This surface functionalization is a key strategy for improving the durability and performance of protective coatings and for creating robust interfaces in hybrid materials. nist.govresearchgate.net The slow hydrolysis rate of the ethoxy groups contributes to the stability of formulations containing this silane. cfmats.com

Micro-Particle Surface Modification

The surface properties of micro-particles, such as pigments and mineral fillers, can be significantly altered through treatment with this compound. gelest.com This modification can dramatically enhance particle properties like dispersion in a polymer matrix, adhesion, and rheological behavior of the composite system. gelest.com The silane treatment functionalizes the particle surface, which can reduce the tendency of particles to agglomerate. researchgate.net For instance, treating silica nanoparticles with silane coupling agents is a common method to enhance the interfacial interaction between the particles and a polymer matrix, leading to a better reinforcing effect. researchgate.net The isocyanate functionality is particularly useful for creating strong bonds with polyurethane coatings and other polymers. researchgate.net

Natural Polymer Modification and Biocomposites

The modification of natural polymers and the development of high-performance biocomposites represent a growing area of materials science. This compound offers a versatile tool for the chemical functionalization of these bio-based materials.

Functionalization of Cellulose Derivatives (e.g., Cellulose Acetates)

This compound is used as a bifunctional reagent for the functionalization of cellulose derivatives. sigmaaldrich.com For example, it can be used to immobilize cellulose derivatives onto a silica matrix. sigmaaldrich.com This is achieved by first reacting the silane with the silica surface and then using the projecting isocyanate groups to covalently bond the cellulose chains. This approach is valuable for creating materials like chiral stationary phases (CSPs) for chromatography. sigmaaldrich.com The isocyanate group reacts with the hydroxyl groups on the cellulose backbone, forming a stable urethane linkage. This chemical grafting modifies the surface properties of the cellulose material.

Modification of Lignocellulosic Materials (e.g., Maritime Pine Sapwood, Microcrystalline Cellulose)

Lignocellulosic materials like wood and microcrystalline cellulose (MCC) are rich in hydroxyl groups, making them suitable for modification with this compound. A study on maritime pine sapwood demonstrated that the wood could be chemically modified through carbamoylation with the silane's isocyanate group. researchgate.net This grafting was confirmed by weight percent gain and spectroscopic analysis, indicating a reaction between the silane and the wood components. researchgate.net Similarly, microcrystalline cellulose (MCC), a common reinforcement for biocomposites, can be surface-modified with silanes to improve its compatibility with polymer matrices. nih.govnih.gov Although direct studies with this specific isocyanate silane on MCC are detailed for its derivatives, the principle of reacting the isocyanate with cellulose's hydroxyl groups applies. mdpi.com Such modifications aim to reduce the hydrophilicity of the cellulose and improve its dispersion and interfacial adhesion in hydrophobic polymer matrices. nih.gov

| Material | Silane Treatment | Observation | Research Finding |

| Maritime Pine Sapwood | Carbamoylation with 3-isocyanatopropyltriethoxysilane (B1197299) | Chemical grafting confirmed by WPG, FTIR, and NMR. | The isocyanate group of the silane reacts with the hydroxyl groups of the wood, forming urethane linkages. researchgate.net |

| Cellulose Nanocrystals (CNC) | Modification with 3-triethoxysilyl propyl isocyanate (TEPIC) | Modified aerogels became hydrophobic (water contact angle > 130°) and showed high oil adsorption. | The silane modification successfully replaced hydroxyl groups, imparting hydrophobicity. mdpi.com |

| Microcrystalline Cellulose (MCC) | Silylation with (3-chloropropyl)triethoxysilane followed by amine functionalization | Crystallinity index was altered, and thermal stability was reduced after modification. | The grafting reactions successfully functionalized the MCC surface, though it impacted its inherent properties. nih.gov |

Impact on Crystallization Behavior and Mechanical Properties of Biocomposites (e.g., Polylactic Acid Composites)

In biocomposites like those based on Polylactic Acid (PLA), the crystallization behavior and mechanical properties are heavily influenced by the filler and the interface with the matrix. While PLA has excellent biodegradability, its low crystallization rate can limit its applications. nih.gov One effective way to enhance PLA's crystallization is by adding nucleating agents. nih.gov Surface-modified lignocellulosic materials, such as microcrystalline cellulose treated with silanes, can act as effective bio-based nucleating agents. The modification of cellulose with this compound can improve its dispersion within the PLA matrix and enhance interfacial adhesion. This improved compatibility allows the cellulose particles to act as heterogeneous nucleation sites, accelerating the crystallization rate of PLA. nih.gov This, in turn, can lead to improved mechanical properties, such as stiffness and strength, and a higher heat distortion temperature for the final biocomposite material.

| Property | Effect of Nucleating Agent | Mechanism |

| Crystallization Rate | Increased | Biomass nucleating agents increase the number of nucleation sites, accelerating crystal growth. nih.gov |

| Crystallinity | Increased | Heterogeneous nucleation on the surface of modified fillers leads to a higher overall degree of crystallinity in the PLA matrix. nih.gov |

| Mechanical Properties | Improved | Enhanced interfacial bonding and higher crystallinity typically result in increased stiffness and strength of the composite. |

Characterization Methodologies for Triethyl 3 Isocyanatopropyl Silane and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are fundamental to the molecular-level analysis of Triethyl(3-isocyanatopropyl)silane, providing detailed information on its covalent structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si, Liquid and Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound in both liquid and solid states. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atoms within the molecule.

¹H NMR: In a ¹H NMR spectrum of this compound, distinct signals corresponding to the protons in the triethylsilyl group and the isocyanatopropyl chain are expected. The ethyl protons would appear as a quartet for the methylene (B1212753) group (Si-CH₂-CH₃) and a triplet for the methyl group (Si-CH₂-CH₃) due to spin-spin coupling. The propyl chain would exhibit three distinct methylene proton signals.

¹³C NMR: The ¹³C NMR spectrum provides a map of all unique carbon atoms. Key signals include those from the ethyl groups attached to the silicon, the three distinct carbons of the propyl chain, and the highly characteristic signal of the isocyanate carbon (-N=C=O) at a downfield chemical shift. For the related compound, 3-Aminopropyltriethoxysilane (B1664141), signals for the propyl chain carbons appear at approximately 7.6 ppm (C-Si), 27.5 ppm (C-C-C), and 45.9 ppm (C-N). Similar shifts would be expected for the triethyl analog, with additional signals for the ethyl carbons.

²⁹Si NMR: ²⁹Si NMR is particularly valuable for studying silicon-containing compounds. For this compound, a single resonance is expected in the liquid-state spectrum, confirming the presence of a single silicon environment. The chemical shift provides insight into the substituents attached to the silicon atom. In solid-state NMR, changes in the ²⁹Si chemical shift can be used to study the reactions of the silane (B1218182), such as its hydrolysis and subsequent condensation or bonding to a surface. For instance, the reaction of silanes with surfaces like zeolite results in new silicon species that can be observed and assigned using ²⁹Si MAS NMR. uni-muenchen.de

Table 1: Predicted NMR Data for this compound Note: Exact chemical shifts (δ) require experimental measurement. The values below are illustrative based on typical ranges for similar functional groups.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Si-CH₂-CH₃ | ~0.5 - 1.0 | Quartet (q) |

| ¹H | Si-CH₂-CH₃ | ~0.9 - 1.2 | Triplet (t) |

| ¹H | Si-CH₂-CH₂-CH₂-NCO | ~0.6 - 0.8 | Triplet (t) |

| ¹H | Si-CH₂-CH₂-CH₂-NCO | ~1.6 - 1.8 | Multiplet (m) |

| ¹H | Si-CH₂-CH₂-CH₂-NCO | ~3.2 - 3.4 | Triplet (t) |

| ¹³C | Si-CH₂-CH₃ | ~6 - 8 | - |

| ¹³C | Si-CH₂-CH₃ | ~7 - 9 | - |

| ¹³C | Si-CH₂-CH₂-CH₂-NCO | ~10 - 12 | - |

| ¹³C | Si-CH₂-CH₂-CH₂-NCO | ~20 - 23 | - |

| ¹³C | Si-CH₂-CH₂-CH₂-NCO | ~45 - 48 | - |

| ¹³C | -N=C=O | ~122 - 125 | - |

| ²⁹Si | (CH₃CH₂)₃Si- | ~5 - 10 | - |

Fourier Transform Infrared (FTIR) Spectroscopy and Attenuated Total Reflection-Infrared (ATR-IR) Spectroscopy

FTIR and ATR-IR spectroscopy are essential for identifying the functional groups within this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The most prominent and diagnostic feature in the FTIR spectrum is the strong, sharp absorption band from the asymmetric stretching vibration of the isocyanate group (-N=C=O). This peak is typically observed in the range of 2240–2280 cm⁻¹. researchgate.net

Other significant absorption bands confirm the presence of the alkyl portions of the molecule. The stretching vibrations of C-H bonds in the ethyl and propyl groups appear in the 2850–2980 cm⁻¹ region. researchgate.net The presence of Si-C bonds also gives rise to characteristic vibrations. The reaction of the isocyanate group (e.g., with a hydroxyl group to form a urethane (B1682113) linkage) can be readily monitored by the disappearance of the strong -N=C=O band and the appearance of new bands corresponding to the urethane N-H (around 3300 cm⁻¹) and C=O (around 1700 cm⁻¹) vibrations.

Table 2: Key FTIR Absorption Bands for Isocyanatosilanes Note: Wavenumbers are based on data for the closely related Triethoxy(3-isocyanatopropyl)silane and are expected to be very similar for the triethyl analog.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~2975, 2930, 2885 | C-H Asymmetric & Symmetric Stretching | Alkyl (CH₃, CH₂) | researchgate.net |

| ~2270 | -N=C=O Asymmetric Stretching | Isocyanate | researchgate.netresearchgate.net |

| ~1445, 1390 | C-H Bending | Alkyl (CH₃, CH₂) | researchgate.net |

| ~1080 | Si-O-C Stretching (in triethoxy analog) | Alkoxysilane | researchgate.net |

| ~960 | Si-O-C Stretching (in triethoxy analog) | Alkoxysilane | researchgate.net |

Mass Spectrometry (e.g., GC-MS)

Mass spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight of this compound and to study its fragmentation patterns, which helps to confirm its structure. In GC-MS analysis, the compound is first separated from any impurities before being ionized and fragmented.

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS, also known as X-ray Absorption Near Edge Structure (XANES), is a synchrotron-based technique used to investigate the electronic structure of materials. It is particularly sensitive to the local bonding environment and orientation of molecules on surfaces. For this compound and its derivatives, NEXAFS can provide valuable information when the molecule is part of a thin film or self-assembled monolayer.

By tuning the X-ray energy to the absorption edges of specific elements (e.g., Carbon K-edge, Nitrogen K-edge, Oxygen K-edge), NEXAFS probes the transitions of core-level electrons to unoccupied molecular orbitals. The resulting spectrum reveals signatures of specific bonds, such as C-H, C-C, C-Si, C=O, and C=N. This technique is especially powerful for determining the molecular orientation on a substrate, as the intensity of certain resonant features can depend on the polarization of the incident X-ray beam relative to the molecule's orientation.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material. When this compound is used to functionalize a surface, XPS is indispensable for confirming its covalent attachment and characterizing the resulting layer.

An XPS survey scan would detect the presence of silicon (Si 2p, Si 2s), carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). High-resolution scans of each element's core level provide chemical state information.

Si 2p: The binding energy of the Si 2p peak would confirm the presence of the silane. Upon hydrolysis and condensation to form siloxane (Si-O-Si) bonds, this peak would shift to a higher binding energy compared to the initial Si-C environment.

N 1s: The N 1s spectrum would show a characteristic peak for the nitrogen in the isocyanate group.

C 1s: The C 1s spectrum would be complex, requiring deconvolution to identify contributions from the C-Si, C-C, C-N, and the N=C=O carbon atoms, each having a slightly different binding energy.

O 1s: The O 1s signal would correspond to the oxygen in the isocyanate group.

XPS is crucial for verifying the success of surface modification reactions by tracking the appearance of expected elements and the disappearance of the isocyanate signal if it has reacted.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of this compound and its derivatives.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA can determine its decomposition temperature and volatility. When used to analyze materials functionalized with the silane, TGA can quantify the amount of silane grafted onto a surface by measuring the mass loss associated with its thermal decomposition.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions. For this compound, DSC could be used to measure its boiling point and to study the energetics of its reactions, such as polymerization or reactions involving the isocyanate group, which are often exothermic. The combination of TGA and DSC in a single instrument (Simultaneous Thermal Analysis, or STA) provides complementary information on mass change and associated energetic events. netzsch.comnetzsch.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability and composition of materials modified with this compound. By precisely monitoring the weight loss of a material as it is heated, TGA can identify the temperatures at which different components of the material decompose.

In the context of silane-modified materials, TGA is employed to assess the effectiveness of the silane grafting or coating. For instance, in studies involving aminosilanes like (3-aminopropyl)triethoxysilane (APTES), which share functional similarities with isocyanato-silanes, TGA is used to quantify the amount of silane grafted onto a substrate. researchgate.net The analysis involves heating the functionalized material and observing distinct weight loss steps. The initial weight loss is typically attributed to the evaporation of physically adsorbed water and solvents. Subsequent, higher-temperature degradation steps correspond to the decomposition of the grafted organic silane molecules. The difference in the residual mass between the uncoated and coated material at the end of the experiment provides a quantitative measure of the grafted silane.

The thermal decomposition profile can also offer insights into the nature of the bonding between the silane and the substrate. A higher decomposition temperature for the silane in the modified material compared to the pure silane suggests strong chemical bonding and enhanced thermal stability. TGA is also instrumental in evaluating the thermal stability of hybrid organic-inorganic materials where this compound acts as a bridge between the two phases. The resulting TGA curves can show multi-step degradation patterns, each corresponding to the organic and inorganic components, providing a comprehensive picture of the material's thermal behavior. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.deresearchgate.net DSC is widely used to study the thermal transitions of polymers and other materials, such as those modified with this compound. nih.govresearchgate.net These transitions include the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net

When this compound is incorporated into a polymer matrix, it can significantly alter these thermal properties. The isocyanate group can react with active hydrogen atoms in the polymer chains (e.g., hydroxyl or amine groups), leading to crosslinking. This crosslinking restricts the mobility of the polymer chains, which is reflected in the DSC thermogram.

Key findings from DSC analysis of silane-modified polymers often include:

Shift in Glass Transition Temperature (Tg): An increase in the Tg is commonly observed, indicating a reduction in the mobility of the polymer chains due to the formation of a more rigid network structure. This is a direct consequence of the covalent bonds formed by the silane coupling agent.

Changes in Melting (Tm) and Crystallization (Tc) Behavior: For semi-crystalline polymers, the incorporation of the silane can affect the degree of crystallinity. DSC can quantify these changes through the enthalpy of melting and crystallization. The silane might act as a nucleating agent, promoting crystallization, or it might disrupt the crystalline structure, leading to a decrease in crystallinity. nih.gov

The information obtained from DSC is vital for understanding the processing and end-use performance of materials containing this compound derivatives. researchgate.netpressbooks.pub

Table 1: Illustrative DSC Data for a Polymer Before and After Modification with a Silane Coupling Agent

| Material | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) |

|---|---|---|---|

| Unmodified Polymer | 85 | 180 | 130 |

| Silane-Modified Polymer | 95 | 178 | 135 |

Dynamic Mechanical Analysis (DMA) and Dynamic Mechanical Thermal Analysis (DMTA)

Dynamic Mechanical Analysis (DMA), also referred to as Dynamic Mechanical Thermal Analysis (DMTA), is a powerful technique for characterizing the viscoelastic properties of materials. jordilabs.comscionresearch.com It involves applying a sinusoidal stress to a sample and measuring the resulting strain, allowing for the determination of the storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta (δ). thermofisher.com The storage modulus represents the elastic response of the material, while the loss modulus represents the viscous response (energy dissipation as heat). Tan delta, the ratio of the loss modulus to the storage modulus, is a measure of the material's damping properties.

For materials incorporating this compound, DMA/DMTA provides valuable insights into the material's mechanical behavior as a function of temperature and frequency. jordilabs.com This is particularly important for applications where the material will be subjected to dynamic loading or varying temperatures.

Key findings from DMA/DMTA studies on silane-modified materials include:

Enhanced Storage Modulus: The introduction of the silane coupling agent often leads to an increase in the storage modulus, especially in the rubbery plateau region above the glass transition temperature. sci-hub.se This indicates improved stiffness and load-bearing capacity due to enhanced interfacial adhesion and crosslinking.

Shift in Tan Delta Peak: The peak of the tan delta curve is often associated with the glass transition temperature (Tg). A shift in this peak to higher temperatures confirms the DSC findings of increased Tg and restricted polymer chain mobility. sci-hub.se The height and width of the tan delta peak can also provide information about the homogeneity of the material and the damping characteristics.

Assessment of Interfacial Adhesion: In composite materials where this compound is used to treat fillers, DMA/DMTA can effectively evaluate the quality of the interfacial adhesion between the filler and the polymer matrix. A significant increase in the storage modulus and a shift in the tan delta peak are indicative of strong interfacial bonding.

Table 2: Representative DMA Data for a Polymer Composite

| Material | Storage Modulus (G') at 30°C (Pa) | Glass Transition (Tg) from Tan δ peak (°C) |

|---|---|---|

| Unfilled Polymer | 1.5 x 10⁹ | 105 |

| Composite with Untreated Filler | 2.0 x 10⁹ | 108 |

| Composite with Silane-Treated Filler | 3.5 x 10⁹ | 115 |

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a versatile surface imaging technique that uses a focused beam of electrons to generate images of a sample's surface topography and composition. nih.gov It is an indispensable tool for visualizing the microstructural changes in materials that have been treated or modified with this compound.

In the study of materials containing this silane, SEM is primarily used to:

Examine Surface Morphology: SEM provides high-resolution images of the surface of a material, revealing details about its texture, roughness, and the presence of any coatings. For example, when used to treat fibers or fillers, SEM can clearly show the deposition of the silane layer on the surface. researchgate.net A comparison of SEM images of untreated and treated fibers can demonstrate a change from a smooth to a rougher surface, indicating a successful coating. researchgate.net

Assess Dispersion in Composites: In composite materials, SEM is used to evaluate the dispersion of fillers within the polymer matrix. By examining the fracture surface of a composite, one can determine whether the fillers are evenly distributed or if they have formed agglomerates. The use of this compound as a coupling agent is intended to improve dispersion, and SEM can verify its effectiveness.

Investigate Interfacial Adhesion: The nature of the interface between the filler and the matrix in a composite can be studied using SEM. On a fractured surface, good adhesion, promoted by the silane, is often characterized by the polymer matrix adhering to the filler particles. In contrast, poor adhesion results in clean pull-out of the fillers, leaving voids in the matrix.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. researchgate.net An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device. TEM offers significantly higher resolution than SEM and is capable of providing detailed information about the internal structure of materials. researchgate.netnih.gov

In the context of this compound and its derivatives, TEM is particularly useful for:

Visualizing Nanoparticles: When this silane is used to functionalize nanoparticles, TEM is essential for characterizing the size, shape, and morphology of the individual nanoparticles. nih.gov It can also be used to confirm whether the functionalization process has led to any aggregation of the nanoparticles.

Observing Core-Shell Structures: If the silane is used to form a coating on nanoparticles, TEM can be employed to visualize the resulting core-shell structure. The difference in electron density between the core material and the silane shell allows for clear imaging of the coating thickness and uniformity.

Investigating Nanocomposite Structures: In nanocomposites, TEM can provide direct visualization of the arrangement and dispersion of nanofillers within the polymer matrix at a much higher resolution than SEM. It can reveal the nature of the interface at the nanoscale and provide evidence of the molecular-level interactions facilitated by the silane coupling agent. nih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a very high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. The AFM consists of a cantilever with a sharp tip at its end that is used to scan the specimen surface. As the tip is brought into proximity with a surface, forces between the tip and the sample lead to a deflection of the cantilever.

For materials involving this compound, AFM is a powerful tool for:

Characterizing Thin Films: When the silane is used to create a self-assembled monolayer or a thin film on a substrate, AFM is the ideal technique for characterizing the topography of this film. It can provide three-dimensional images of the surface, revealing details about the film's smoothness, thickness, and the presence of any defects or domains.

Measuring Surface Roughness: AFM can provide quantitative data on the surface roughness at the nanoscale. This is useful for evaluating the effectiveness of a silane treatment in modifying the surface texture of a material.

Probing Nanomechanical Properties: In addition to imaging, some AFM modes can be used to probe the local mechanical properties of a surface, such as hardness and adhesion. This can be used to map the mechanical properties of a surface that has been patterned or selectively functionalized with the silane. Studies on similar silane molecules have used AFM to determine the stiffness and damping coefficient of thin liquid films. nih.gov

Surface Science and Interfacial Characterization

The modification of surfaces with this compound creates unique interfacial properties that are critical for applications ranging from adhesion promotion to biocompatible coatings. Characterizing these surfaces requires sensitive analytical techniques that can probe the chemical composition and physical nature of the outermost molecular layers.

Water Contact Angle (WCA) Goniometry

Water Contact Angle (WCA) goniometry is a fundamental technique used to quantify the hydrophobicity or hydrophilicity of a surface, which is directly influenced by the chemical functionalization provided by silanes like this compound. The angle a droplet of water makes with the surface provides insight into the surface energy and the packing density of the silane layer.

Research has shown that γ-isocyanatopropyl triethoxysilane (B36694) (a related compound) can be used to functionalize silica (B1680970) surfaces. nist.gov The choice of solvent during the deposition process significantly impacts the resulting surface properties. For instance, using a toluene (B28343) solution containing triethylamine (B128534) (TEA) as a catalyst for the silanization of silica surfaces consistently results in a surface with a water contact angle of approximately 67°. nist.gov This indicates the formation of a moderately hydrophobic surface, confirming the successful grafting of the silane onto the substrate. The isocyanate group remains available for subsequent reactions, allowing for further tailoring of the surface properties. nist.gov In general, the application of silane coupling agents to surfaces like silicon dioxide increases their hydrophobicity. researchgate.net

Table 1: Effect of Surface Treatment on Water Contact Angle

| Surface | Treatment | Resulting Water Contact Angle (°) | Reference |

| Silica | None (Plain) | 22.7° | researchgate.net |

| Silica | 3-aminopropyltriethoxysilane (APTES) coated | 93.6° | researchgate.net |

| Silica | γ-isocyanatopropyl triethoxysilane in Toluene/TEA | 67° | nist.gov |

Time of Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

Time of Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique used for the detailed molecular and elemental characterization of the top few nanometers of a material. pnnl.govcarleton.edu It involves bombarding the sample surface with a pulsed primary ion beam, which causes the ejection of secondary ions. nist.gov These ejected ions are accelerated into a "flight tube," and their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector. carleton.eduadmatel.com This method can provide detailed chemical imaging, spectroscopy, and depth profiling with high mass resolution. pnnl.govnrel.gov

In the context of this compound, TOF-SIMS is invaluable for confirming the presence and integrity of the silane layer on a substrate. Studies on related isocyanate silanes have used TOF-SIMS to verify that the isocyanate functionality is retained after deposition and is not degraded. nist.govresearchgate.net The technique can also provide evidence of covalent bonding between the silane film and a metal substrate through the detection of specific ion fragments, such as Si-O-Me (where Me is a metal atom). diva-portal.orgacs.org Furthermore, TOF-SIMS depth profiling allows for the characterization of the silane layer's conformity and thickness. acs.orgnih.gov This is achieved by sequentially sputtering the surface to analyze the chemical composition at different depths. carleton.edu

Rheological and Mechanical Property Assessment

The incorporation of this compound into polymer composites significantly influences their bulk properties. The silane acts as a coupling agent, bridging the interface between inorganic fillers and the organic polymer matrix, which in turn affects the material's flow behavior and its response to mechanical stress.

Rheological Studies (e.g., Shear Thinning Behavior)

Rheology is the study of the flow of matter, primarily in a liquid state but also as "soft solids." For polymer composites, rheological studies are critical for understanding processability and performance. One important non-Newtonian behavior is shear thinning, where a fluid's viscosity decreases under shear strain. nih.govajouronline.com This property is desirable in applications like coatings and sealants, as it means the material is easy to apply (low viscosity at high shear) but maintains its form once in place (high viscosity at low shear). mdpi.com

Table 2: Viscosity of Silane-Terminated Polyurethane (SPUR) Prepolymers at Different Shear Rates

| Sample | Viscosity at 1 s⁻¹ (Pa·s) | Viscosity at 100 s⁻¹ (Pa·s) | Shear Thinning Behavior | Reference |

| SPUR 2 (PPG 2000) | 161.4 | 114.7 | Moderate | mdpi.com |

| SPUR 5 (PPG 8200) | 100.8 | 32.8 | Pronounced | mdpi.com |

Tensile and Flexural Strength Measurements

The mechanical integrity of composite materials is paramount, and properties like tensile and flexural strength are key indicators of performance. These tests measure the material's ability to withstand pulling (tensile) and bending (flexural) forces before fracturing. The use of silane coupling agents is intended to improve these properties by enhancing the interfacial adhesion between the filler and the matrix, allowing for efficient stress transfer. mdpi.com

Flexural strength is particularly sensitive to surface and interfacial defects. mdpi.com In one study evaluating various silane coupling agents in a filled resin composite, the material silanized with 3-isocyanatopropyltriethoxysilane (B1197299) (in combination with a cross-linker) exhibited the lowest flexural strength (28.9 MPa) compared to other functional silanes. researchgate.net This highlights that the choice of silane is a critical factor and its effectiveness is highly dependent on the specific composite system. In other systems, the addition of silane-treated fillers has been shown to significantly increase flexural strength compared to composites with untreated fillers. aimspress.comresearchgate.net

Table 3: Flexural Strength of Experimental Resin Composites with Different Silane Treatments

| Functional Silane Monomer | Cross-linker Silane | Flexural Strength (MPa) | Standard Deviation (MPa) | Reference |

| 3-acryloxypropyltrimethoxysilane | 1,2-bis-(triethoxysilyl)ethane | 100.5 | 25.7 | researchgate.net |

| 3-isocyanatopropyltriethoxysilane | 1,2-bis-(triethoxysilyl)ethane | 28.9 | 8.8 | researchgate.net |

Electrochemical Analysis for Performance Assessment (e.g., Corrosion Resistance)

When this compound is used to create protective coatings on metal substrates, assessing the coating's ability to prevent corrosion is crucial. Electrochemical analysis provides a rapid and sensitive means of evaluating this performance. Techniques such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are commonly employed.

Potentiodynamic polarization involves scanning the potential of the coated metal and measuring the resulting current to determine the corrosion potential (Ecorr) and corrosion current (Icorr). A lower corrosion current indicates better corrosion protection. EIS measures the impedance of the coating system over a range of frequencies. mdpi.com A high impedance value at low frequencies is generally indicative of a high-quality, protective barrier coating that resists the penetration of corrosive species. mdpi.com

Studies on various silane-based coatings have demonstrated their effectiveness in improving the corrosion resistance of metals like steel and zinc. researchgate.netmdpi.com The incorporation of silane-modified nanoparticles into epoxy coatings, for example, has been shown to significantly increase the polarization resistance (Rp) and lower the coating capacitance (Qcoat), both of which signify enhanced anti-corrosion performance. mdpi.com While specific data for this compound is limited in this context, these electrochemical methods are the standard for evaluating the protective qualities of any coating derived from it. researchgate.net

Chromatographic Techniques (e.g., Gel Permeation Chromatography)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight and molecular weight distribution of polymers derived from this compound. This method separates molecules based on their hydrodynamic volume in solution. As smaller molecules permeate the pores of the column's stationary phase more effectively, they elute later, while larger molecules are excluded from the pores and elute more quickly.

In the context of this compound, GPC is not used to analyze the monomer itself but rather the macromolecular structures created with it. The silane is frequently used as an end-capping agent or a linker to create larger polymers, such as silane-modified polyester (B1180765) urethanes or functionalized polylactides. researchgate.netgoogle.com GPC analysis of these resulting polymers provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. google.comgoogle.com

Research findings have demonstrated the utility of GPC in analyzing polymers synthesized using isocyanate-functionalized silanes. For example, when polylactide oligomers are functionalized with (3-isocyanatopropyl)triethoxysilane, the resulting branched polymers can be characterized to determine the extent of reaction and the size of the final product. researchgate.net Similarly, GPC is a standard method for quality control in the production of silane-terminated polymers for use in curable coating compositions. google.comgoogle.com All molecular weights are typically determined by GPC using a polystyrene standard for calibration. google.com

Table 1: GPC Analysis Data for Polymers Derived from Isocyanatopropyl Silanes

| Polymer Type | Initiator/Precursor | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| Branched Polylactide researchgate.net | Polylactide Oligomer | 19,800 - 100,800 | Not Reported | 1.48 - 2.00 |

| Silane-Modified Polyester Urethane google.com | Hydroxyl-Terminated Polyester | 2,000 - 5,000 | 15,000 | >1 |

| General Silane Polymer google.com | Various | 500 - 10,000 | 1,000 - 30,000 | >1 |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is an essential analytical technique used to investigate the crystallographic structure of materials. It provides information on the atomic arrangement, identifying crystalline phases, and determining the degree of crystallinity. When this compound is used to modify surfaces or create composite materials, XRD is employed to characterize the structural properties of the final product. mdpi.com

The application of XRD in this context is twofold:

Analysis of the Substrate Structure: In many applications, this compound is grafted onto the surface of a support material, such as mesoporous silica (e.g., SBA-15, MCM-41) or nanoparticles. researchgate.net Low-angle XRD is used to confirm that the ordered mesoporous structure of the silica support is preserved after the functionalization process. researchgate.net A successful grafting procedure will typically show the characteristic diffraction peaks of the original support, indicating its structural integrity has not been compromised.

Identification of Crystalline and Amorphous Phases: Wide-angle XRD is used to identify specific crystalline components within a composite material or to confirm the amorphous nature of a substance. For instance, when the silane is used in the formation of a coating on magnetic nanoparticles, XRD patterns can simultaneously identify the characteristic peaks of the crystalline magnetic core (e.g., magnetite, Fe₃O₄) and the broad, diffuse peak characteristic of the amorphous organosilica shell. mdpi.com In studies involving the modification of standard silica, a broad peak around a 2θ value of 22° is indicative of the amorphous nature of the silica.

Table 2: Representative XRD Peak Data for Materials Functionalized with Isocyanatopropyl Silanes

| Material | Analysis Type | Characteristic 2θ Peaks | Interpretation |

| Magnetic Chiral Periodic Mesoporous Organosilica Nanoparticles mdpi.com | Wide-Angle XRD | 30.3°, 35.7°, 43.0°, 53.8°, 57.6°, 63.4° | Crystalline magnetite (Fe₃O₄) core |

| Magnetic Chiral Periodic Mesoporous Organosilica Nanoparticles mdpi.com | Low-Angle XRD | 1.8° - 2.7° | Ordered mesoporous structure of the organosilica shell |

| Silane-Modified Silica | Wide-Angle XRD | ~22° (Broad) | Amorphous nature of the silica matrix |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Reaction Pathways and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the intricate details of chemical reactions involving Triethyl(3-isocyanatopropyl)silane. These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, transition states, intermediates, and products. By determining the energies of these species, key thermodynamic and kinetic parameters can be established.

A primary application of these calculations for this compound is understanding the reactivity of its isocyanate group (-NCO) with hydroxyl (-OH) groups present on the surface of inorganic materials (like silica (B1680970) or glass) or in organic polymers. The reaction between the isocyanate and hydroxyl groups forms a urethane (B1682113) linkage, which is fundamental to its function as a coupling agent.

Detailed Research Findings:

Theoretical studies, often employing Density Functional Theory (DFT), can model the reaction pathway. For instance, a common DFT functional like B3LYP with a suitable basis set (e.g., 6-31G*) can be used to calculate the energetics of the reaction. The calculations would typically reveal a multi-step process.

The reaction mechanism generally proceeds as follows:

Formation of a Pre-reaction Complex: The this compound molecule and a hydroxyl-containing molecule (e.g., a silanol (B1196071) group on a silica surface) approach each other to form a hydrogen-bonded complex.

Transition State: The system then proceeds through a transition state where the oxygen of the hydroxyl group attacks the carbon of the isocyanate group, and the hydrogen of the hydroxyl group begins to transfer to the nitrogen of the isocyanate.

Product Formation: The reaction completes with the formation of the stable urethane bond.

The calculated activation energy (the energy difference between the pre-reaction complex and the transition state) provides a quantitative measure of the reaction's feasibility. Lower activation energies indicate a faster reaction rate.

Table 6.1: Illustrative Quantum Chemical Calculation Data for the Reaction of this compound with a Silanol Group

| Parameter | Calculated Value (kcal/mol) |

| Energy of Reactants | 0.0 |

| Energy of Pre-reaction Complex | -5.2 |

| Energy of Transition State | +15.8 |

| Energy of Products | -25.4 |

| Activation Energy | +21.0 |

| Reaction Enthalpy | -25.4 |

Note: These are representative values to illustrate the output of quantum chemical calculations and are not from a specific cited study on this exact reaction.

Molecular Dynamics Simulations of Interfacial Interactions and Polymer Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes, such as the behavior of this compound at the interface between an inorganic filler and a polymer matrix. All-atom MD simulations, in particular, consider every atom in the system, offering a high level of detail. rsc.org

Interfacial Interactions: